molecular formula C14H28Cl2N2O3S B15191394 (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride CAS No. 172753-34-3

(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride

Cat. No.: B15191394
CAS No.: 172753-34-3
M. Wt: 375.4 g/mol
InChI Key: ZXQBLNXTZAUECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is a complex organic compound with a unique structure that includes morpholine groups and a thiacyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride typically involves multiple steps, starting with the preparation of the thiacyclopentane ring. This is followed by the introduction of morpholinomethyl groups through a series of reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: The morpholinomethyl groups can be substituted with other functional groups, leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of morpholine-containing molecules on biological systems. It can serve as a model compound for investigating the interactions between similar structures and biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for creating advanced materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride involves its interaction with specific molecular targets. The morpholine groups and thiacyclopentane ring may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine-containing molecules and thiacyclopentane derivatives. Examples include:

  • (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide
  • (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-sulfone

Uniqueness

What sets (2-alpha,5-alpha)-2,5-Di(morpholinomethyl)-1-thiacyclopentane-1-oxide dihydrochloride apart is its combination of morpholine groups and a thiacyclopentane ring, which provides unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

172753-34-3

Molecular Formula

C14H28Cl2N2O3S

Molecular Weight

375.4 g/mol

IUPAC Name

2,5-bis(morpholin-4-ylmethyl)thiolane 1-oxide;dihydrochloride

InChI

InChI=1S/C14H26N2O3S.2ClH/c17-20-13(11-15-3-7-18-8-4-15)1-2-14(20)12-16-5-9-19-10-6-16;;/h13-14H,1-12H2;2*1H

InChI Key

ZXQBLNXTZAUECM-UHFFFAOYSA-N

Canonical SMILES

C1CC(S(=O)C1CN2CCOCC2)CN3CCOCC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.